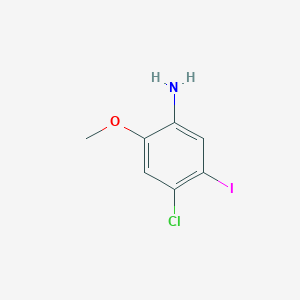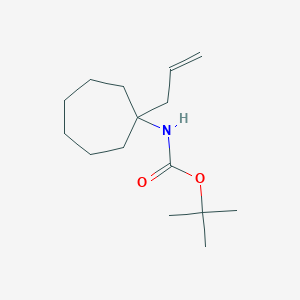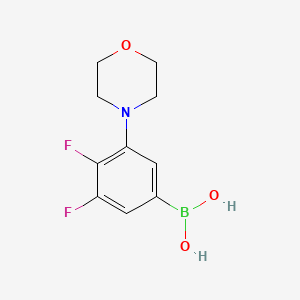
(3,4-Difluoro-5-morpholinophenyl)boronic acid
Overview
Description
Scientific Research Applications
Modern Advances in Borylation Chemistry
Boronic acids, including those structurally related to (3,4-Difluoro-5-morpholinophenyl)boronic acid, are pivotal in borylation chemistry. They are utilized in a variety of reactions, such as borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. The unique electronic and steric properties of boronic acids make them versatile reagents for synthesizing a wide range of compounds. Tris(pentafluorophenyl)borane, for example, has been highlighted for its applications in these reactions due to its high Lewis acidity, driven by the electronic effects of its substituents (Lawson & Melen, 2017).
Metal-Free Hydroboration Catalysis
The catalysis of imine hydroboration without the need for an additional Lewis base, facilitated by boron Lewis acids like BArF3, underlines the potential of boronic acids in metal-free catalysis. Such processes offer a more reactive alternative to traditional Lewis acids, enabling the hydroboration of ketimines and aldimines at room temperature, which opens new avenues for creating amine derivatives (Yin et al., 2017).
Asymmetric Synthesis and Biological Interest
Boronic acids are key in asymmetric synthesis, as demonstrated by the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This process yields high-value enantioenriched products with significant biological interest. Such applications highlight the role of boronic acids in synthesizing complex, biologically relevant molecules with high enantiomeric excess, showcasing their importance in medicinal chemistry (Berhal et al., 2011).
Fluorescence Sensing and Molecular Recognition
Boronic acid derivatives exhibit unique fluorescence sensing properties, particularly for detecting changes in pH and recognizing various analytes. The synthesis of boron-dipyrromethene (BODIPY) compounds with boronic acid groups, for example, enables the development of fluorescent sensors with applications in biological imaging and diagnostics. These compounds can undergo reversible fluorescence changes under specific conditions, making them valuable tools for bioanalytical applications (Chen et al., 2011).
properties
IUPAC Name |
(3,4-difluoro-5-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-8-5-7(11(15)16)6-9(10(8)13)14-1-3-17-4-2-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHYGVQNISVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205241 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluoro-5-morpholinophenyl)boronic acid | |
CAS RN |
1704067-18-4 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



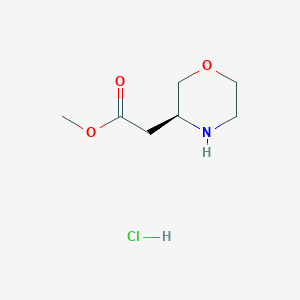
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)
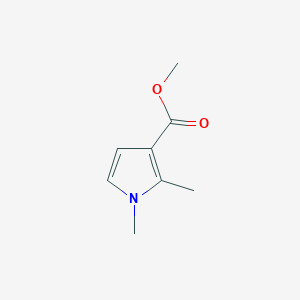
![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
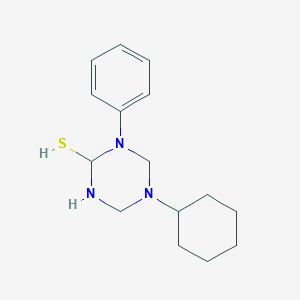
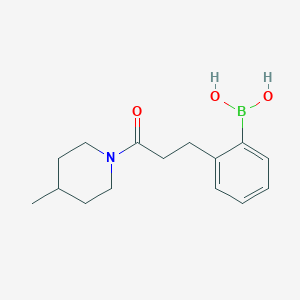
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)
